molecular formula C59H114O7 B025306 Pentaerythritol tristearate CAS No. 28188-24-1

Pentaerythritol tristearate

Cat. No.: B025306
CAS No.: 28188-24-1
M. Wt: 935.5 g/mol
InChI Key: FWCDLNRNBHJDQB-UHFFFAOYSA-N
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Description

Pentaerythritol tristearate is an ester derived from pentaerythritol and stearic acid. It is a white, waxy solid that is commonly used in various industrial applications due to its excellent lubricating properties and stability. This compound is known for its use in cosmetics, plastics, and as a lubricant in various mechanical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol tristearate is synthesized through the esterification of pentaerythritol with stearic acid. The reaction typically involves heating pentaerythritol and stearic acid in the presence of a catalyst, such as sulfuric acid or a solid super acid like SO4<2->/ZrO2-SiO2 . The reaction is carried out at temperatures ranging from 150°C to 180°C to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are continuously fed into a reactor where they are heated and mixed in the presence of a catalyst. The product is then purified through distillation or crystallization to remove any unreacted materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol tristearate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce pentaerythritol and stearic acid.

    Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol or ester, often catalyzed by acids or bases.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.

Major Products Formed

    Hydrolysis: Pentaerythritol and stearic acid.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Pentaerythritol tristearate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in the formulation of various biological assays and as a component in cell culture media.

    Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and stability.

    Industry: Widely used as a lubricant in the manufacturing of plastics, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of pentaerythritol tristearate is primarily based on its ability to reduce friction and provide lubrication. At the molecular level, it forms a thin film on surfaces, reducing direct contact between moving parts and thereby minimizing wear and tear. This property is particularly valuable in mechanical applications and in the formulation of cosmetics where smooth application is desired.

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol tetranitrate: An explosive compound with different applications.

    Glyceryl tristearate: Another ester used in cosmetics and food industries.

    Trimethylolpropane tristearate: Used as a lubricant and plasticizer.

Uniqueness

Pentaerythritol tristearate is unique due to its high melting point and excellent stability, making it suitable for high-temperature applications. Its ability to form stable films and provide long-lasting lubrication sets it apart from other similar compounds.

Properties

IUPAC Name

[2-(hydroxymethyl)-3-octadecanoyloxy-2-(octadecanoyloxymethyl)propyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H114O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(61)64-53-59(52-60,54-65-57(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55-66-58(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h60H,4-55H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCDLNRNBHJDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H114O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027939
Record name Pentaerythritol tristearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

935.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Octadecanoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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CAS No.

28188-24-1
Record name 1,1′-[2-(Hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] dioctadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28188-24-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythrityl tristearate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythritol tristearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate
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Record name PENTAERYTHRITYL TRISTEARATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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